Methyl 5-amino-2-morpholinobenzoate
Description
Historical Context of Aminobenzoate and Morpholine (B109124) Derivatives in Medicinal Chemistry
The journey of aminobenzoate and morpholine derivatives in medicinal chemistry is a rich narrative of discovery and innovation. Esters of aminobenzoic acid have long been recognized for their therapeutic applications, most notably as local anesthetics. drugbank.com This class of compounds has provided a foundation for the development of numerous drugs with a wide range of biological activities.
Similarly, the morpholine ring, a heterocyclic compound containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. nih.gov Its presence in a molecule can enhance potency, modulate pharmacokinetic properties, and provide desirable drug-like characteristics. nih.gov The morpholine moiety is found in a variety of approved drugs and experimental therapeutic agents, highlighting its versatility and importance in drug design. nih.gov In the realm of central nervous system (CNS) drug discovery, morpholine and its analogs are considered valuable heterocycles due to their unique conformational and physicochemical properties that can improve permeability across the blood-brain barrier. nih.gov
Significance of Methyl 5-amino-2-morpholinobenzoate within its Chemical Class
While specific research focusing exclusively on this compound is limited, its significance can be inferred from its structural components and its role as a potential synthetic intermediate. The compound belongs to the class of 2-morpholinobenzoic acids, a scaffold that has been investigated for its biological activities. As an ester, this compound is a likely precursor or intermediate in the synthesis of more complex molecules, where the methyl ester group can be readily modified or hydrolyzed to the corresponding carboxylic acid.
The synthesis of the parent acid, 5-amino-2-morpholinobenzoic acid, has been described, involving the reaction of 2-chloro-5-nitrobenzoic acid with morpholine, followed by catalytic reduction of the nitro group. prepchem.com The esterification of this acid would yield this compound. The compound's structure, featuring a primary amino group and a morpholine ring attached to a benzoic acid methyl ester core, presents multiple points for further chemical modification, making it a versatile building block in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4031-84-9 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | This compound |
This table is based on available chemical database information.
Current Research Landscape and Emerging Trends for Analogous Compounds
The current research landscape for compounds analogous to this compound is active, with a focus on exploring the therapeutic potential of the 2-morpholinobenzoic acid scaffold. For instance, derivatives of this scaffold are being investigated for their antiproliferative properties.
Recent studies have explored the structure-activity relationship (SAR) of 2-morpholinobenzoic acid derivatives as potential anticancer agents. These investigations often involve the synthesis of a library of related compounds to identify key structural features that contribute to their biological activity. While specific data on this compound is not prominent in these studies, the research on analogous compounds provides valuable insights into the potential applications of this chemical class.
The development of novel synthetic methodologies is another key trend. Efficient and versatile synthetic routes are crucial for generating diverse libraries of compounds for biological screening. For example, methods for the preparation of related compounds like 2-amino-3-methyl-5-chlorobenzoic acid have been patented, indicating the industrial and research interest in this area. google.compatsnap.com
Furthermore, the "magic-methyl" effect, where the introduction of a methyl group can significantly impact a molecule's biological activity and pharmacokinetic properties, is a well-recognized concept in medicinal chemistry. nih.gov This underscores the potential importance of the methyl ester in this compound and its influence on the compound's behavior in biological systems.
Properties
IUPAC Name |
methyl 5-amino-2-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCGGVAQNYMTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377492 | |
| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4031-84-9, 83909-35-7 | |
| Record name | Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4031-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 5 Amino 2 Morpholinobenzoate
Synthetic Routes and Reaction Mechanisms
The principal synthetic route to methyl 5-amino-2-morpholinobenzoate involves the reduction of its nitro analogue, methyl 5-nitro-2-morpholinobenzoate. This transformation is a critical step that requires high efficiency and selectivity.
Reduction of Methyl 5-nitro-2-morpholinobenzoate
The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, catalytic hydrogenation is a widely employed and effective method.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.commasterorganicchemistry.com This method is often chosen for its high efficiency and the relatively clean nature of the reaction, where the primary byproduct is water. The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297), under a hydrogen atmosphere. masterorganicchemistry.com The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the desired amino functionality. A similar catalytic reduction of 2-morpholino-5-nitrobenzoic acid using 5% palladium on carbon in an ethanol-water mixture has been reported to yield 5-amino-2-morpholinobenzoic acid. prepchem.com
Reaction Conditions for Catalytic Hydrogenation:
| Parameter | Condition |
| Catalyst | Palladium on carbon (Pd/C) |
| Reactant | Methyl 5-nitro-2-morpholinobenzoate |
| Solvent | Ethyl Acetate |
| Reducing Agent | Hydrogen Gas (H₂) |
While catalytic hydrogenation with Pd/C is highly effective, alternative reductants and solvents can be considered depending on the specific requirements of the synthesis and the presence of other functional groups.
Alternative Reductants: A variety of reagents are capable of reducing nitroarenes to anilines. These include:
Metal-based systems: Iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provides a mild and selective method for nitro group reduction. commonorganicchemistry.commdpi.com Tin(II) chloride (SnCl₂) is another mild reagent suitable for this transformation. commonorganicchemistry.com
Sulfur-based reagents: Sodium sulfide (B99878) (Na₂S) can be a useful alternative, particularly when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com
Hydrazine (B178648): In the presence of a catalyst like Raney nickel, hydrazine can be used as a reducing agent. mdpi.com
Alternative Solvents: The choice of solvent can significantly influence the outcome of a hydrogenation reaction. researchgate.netacs.orgrsc.org Protic solvents, such as ethanol (B145695) and other aliphatic alcohols, have been shown to be effective in the catalytic hydrogenation of nitroaromatics. researchgate.netresearchgate.net The solvent can play a role in the reaction kinetics and selectivity. For instance, in the hydrogenation of nitrobenzene, polar solvents like dimethylformamide (DMF) favor the formation of aniline (B41778), while nonpolar solvents like n-hexane can lead to different products. acs.org The hydrogen donor and acceptor abilities of a solvent are also crucial factors. rsc.org
Comparison of Alternative Reduction Methods:
| Reductant | Conditions | Advantages | Potential Considerations |
| Fe/Acid | Iron powder in acetic acid | Mild, selective for nitro groups | Requires acidic conditions |
| Zn/Acid | Zinc powder in acetic acid | Mild, selective for nitro groups | Requires acidic conditions |
| SnCl₂ | Tin(II) chloride | Mild, tolerates various functional groups | Stoichiometric amounts of metal salts produced |
| Na₂S | Sodium sulfide | Useful for substrates sensitive to acid/hydrogenation | Can sometimes selectively reduce one nitro group among many |
| Hydrazine/Raney Ni | Hydrazine hydrate (B1144303) with Raney nickel catalyst | Effective reducing system | Hydrazine is toxic |
Coupling Reactions Utilizing the Amino Group
The amino group of this compound is a versatile handle for further molecular elaboration through various coupling reactions.
The formation of an amide bond is a fundamental reaction in organic and medicinal chemistry. ajchem-a.com The amino group of this compound can readily react with carboxylic acids, or their activated derivatives, to form amides. ajchem-a.comlookchemmall.comrsc.org For example, coupling with trans-3-(thiophene-2-yl)acrylic acid would yield the corresponding amide.
This transformation typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comnih.gov These reagents facilitate the formation of a reactive intermediate that is then susceptible to nucleophilic attack by the amine.
While the primary focus is on the synthesis and immediate reactions of this compound, it's relevant to note that related aromatic amines can be synthesized via reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Although not a direct reaction of this compound itself, understanding this strategy provides context for the synthesis of related amino compounds. For instance, reductive amination of 5-hydroxymethylfurfural (B1680220) can yield 2,5-bis(aminomethyl)furan (B21128) using a Raney nickel catalyst. nih.gov
Derivatization of this compound as a Key Intermediate
This compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives through modifications at its three key positions: the ester group, the morpholine (B109124) moiety, and the phenyl ring.
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, 5-amino-2-morpholinobenzoic acid, is a fundamental derivatization step. This transformation is typically achieved through saponification, which involves treating the ester with a base, followed by an acidic workup. masterorganicchemistry.com
The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, yielding the carboxylate salt, which is then protonated by the addition of acid to give the final carboxylic acid product. masterorganicchemistry.com
A typical laboratory procedure for the hydrolysis of a methyl benzoate (B1203000) derivative involves heating the ester under reflux with sodium hydroxide in a mixture of methanol (B129727) and water. nih.gov After cooling, the addition of a strong acid, such as hydrochloric acid, precipitates the carboxylic acid. nih.gov The rate of hydrolysis can be influenced by substituents on the aromatic ring; for instance, studies on related benzoate esters have shown that electron-withdrawing groups can affect the stability and reaction kinetics. nih.gov The presence of the 2-amino group in similar esters has been shown to potentially catalyze the hydrolysis intramolecularly. researchgate.net
Table 1: Representative Conditions for Hydrolysis of Methyl Benzoate Derivatives
| Starting Material | Base | Solvent | Temperature | Time | Product | Yield | Reference |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | Methanol/Water | Reflux | 4 h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | nih.gov |
| Ethyl Benzoate Analogues | LiOH | THF/Water | 37 °C | Variable | Corresponding Benzoic Acids | N/A | nih.gov |
| Phenyl 4-Nitrobenzoate | NaOH | 50% aq. DMSO | 25 °C | Variable | 4-Nitrobenzoic Acid | N/A | researchgate.net |
This table presents data for analogous reactions and is intended to be illustrative of typical conditions.
The secondary amine of the morpholine ring in this compound is a prime site for modification, most commonly through N-alkylation. This reaction introduces a substituent onto the nitrogen atom, which can significantly alter the molecule's properties.
N-alkylation of morpholine can be achieved with various alcohols in the gas-solid phase over a catalyst such as CuO-NiO/γ-Al2O3. wikipedia.org For instance, the N-methylation of morpholine with methanol has been reported to yield N-methylmorpholine with high conversion and selectivity. wikipedia.org This method is also applicable to other primary alcohols, though secondary alcohols tend to have lower product selectivity. wikipedia.org The reaction conditions, including temperature and the molar ratio of reactants, are critical for optimizing the yield and minimizing side reactions like ring-opening. wikipedia.org
Table 2: Conditions for N-Alkylation of Morpholine
| Alcohol | Catalyst | Temperature | Molar Ratio (Alcohol:Morpholine) | Morpholine Conversion | Product Selectivity | Reference |
| Methanol | CuO-NiO/γ-Al2O3 | 220 °C | 3:1 | 95.3% | 93.8% | wikipedia.org |
| Ethanol | CuO-NiO/γ-Al2O3 | 240 °C | 3:1 | 82.1% | 85.2% | wikipedia.org |
| Propan-1-ol | CuO-NiO/γ-Al2O3 | 240 °C | 3:1 | 75.4% | 80.6% | wikipedia.org |
This table is based on the N-alkylation of the parent morpholine and serves as a guide for potential modifications of the morpholine moiety in the target compound.
The phenyl ring of this compound offers positions for electrophilic substitution, allowing for the introduction of various functional groups. The existing amino and morpholino groups are ortho, para-directing, while the methyl ester group is a meta-director. The outcome of an electrophilic substitution will depend on the interplay of these directing effects and the reaction conditions.
For example, halogenation of anilines can be controlled to achieve mono- or di-substitution by adjusting the electrode potential in electrochemical methods. libretexts.org Traditional chemical methods often lead to mixtures of polyhalogenated derivatives due to the high reactivity of the aniline ring. libretexts.org For other electrophilic substitutions, such as nitration or sulfonation, the reaction conditions would need to be carefully controlled to achieve the desired regioselectivity on the already substituted ring.
Novel Approaches for Morpholine Ring Introduction in Benzoate Scaffolds
Modern synthetic methods offer innovative ways to construct the 2-morpholinobenzoate scaffold. A particularly powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. organic-chemistry.orgyoutube.comyoutube.com This reaction has broad substrate scope and functional group tolerance, making it a versatile tool for C-N bond formation. organic-chemistry.org
In the context of synthesizing this compound, a plausible route would involve the coupling of morpholine with a suitably substituted methyl benzoate, such as Methyl 5-amino-2-halobenzoate. The development of specialized phosphine (B1218219) ligands, often bulky and electron-rich, has been crucial to the success and wide applicability of this reaction, allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions. google.comresearchgate.net
Another innovative approach involves a palladium/norbornene-mediated tandem C-H amination/C-I alkenylation reaction, which can be used to synthesize morpholine benzoate compounds from starting materials like 2-trifluoromethanesulfonyloxy methyl benzoate and morpholine methyl benzoate.
Optimization of Synthetic Protocols
Optimizing the yield of this compound requires careful consideration of each synthetic step. A likely synthetic route would start with the synthesis of 5-amino-2-morpholinobenzoic acid, followed by esterification.
The initial synthesis of the carboxylic acid could be based on the reaction of 2-chloro-5-nitrobenzoic acid with morpholine, followed by catalytic reduction of the nitro group. Strategies to enhance the yield in the first step, a nucleophilic aromatic substitution, could include optimizing the reaction temperature, time, and solvent. For the subsequent reduction of the nitro group, the choice of catalyst (e.g., palladium on carbon), solvent system, and hydrogen pressure are critical parameters to control for achieving high yields.
For the esterification of the resulting carboxylic acid with methanol to form the target methyl ester, various catalysts can be employed. While traditional acid catalysts like sulfuric acid are effective, they can lead to environmental concerns due to the need for neutralization and the production of wastewater. wikipedia.org The use of solid acid catalysts, such as zirconium-based catalysts, offers a more environmentally friendly and recyclable alternative. wikipedia.org The yield of such esterification reactions is influenced by factors like steric hindrance from ortho-substituents and the electronic effects of groups on the benzene (B151609) ring. wikipedia.org
Green Chemistry Principles in Synthesis
The synthesis of this compound is increasingly guided by the principles of green chemistry to enhance environmental sustainability. Traditional synthesis routes are being re-evaluated to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Shifting from conventional volatile organic compounds to more environmentally benign solvents. Research on related syntheses has shown the efficacy of using solvents like ethanol or even aqueous ethanol mixtures, which reduces the environmental impact.
Catalytic Reactions: The development and use of novel catalysts are central to green synthesis. For similar esterification and amination reactions, solid acid catalysts and nanocatalysts have been employed. google.com For instance, silica-functionalized magnetite nanoparticles have demonstrated the ability to enhance reaction yields and reduce reaction times in related heterocyclic syntheses. This is attributed to the stabilization of reaction intermediates on the catalyst's surface.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly selective and minimize the formation of byproducts.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The use of highly efficient catalysts can facilitate reactions under milder conditions.
While specific green synthesis protocols for this compound are not extensively detailed in publicly available literature, the principles derived from the synthesis of analogous compounds provide a clear framework for developing more sustainable manufacturing processes.
Scale-Up Considerations for Industrial and Preclinical Applications
Transitioning the synthesis of this compound from laboratory-scale to industrial and preclinical production volumes presents several challenges. A successful scale-up requires careful consideration of various factors to ensure the process is safe, efficient, and economically viable.
Key considerations include:
Process Optimization: Reaction conditions optimized at the lab scale, such as temperature, pressure, and reaction time, need to be re-evaluated and adapted for larger reactors. google.com Heat and mass transfer effects become more significant in large-scale batches and can impact reaction yield and purity.
Raw Material Sourcing and Cost: The availability and cost of starting materials and reagents are critical for industrial production. google.com The economic feasibility of the entire process often depends on the price and purity of these inputs.
Safety and Hazard Analysis: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with handling large quantities of chemicals. This includes understanding the toxicity of intermediates and the final product, as well as the risks of thermal runaway in exothermic reactions.
Process Control and Automation: Implementing robust process control systems is crucial for maintaining consistent product quality and ensuring operational safety. Automation can help in precise control over reaction parameters and reduce human error.
Waste Management: The disposal of waste generated during production must be handled in an environmentally responsible and cost-effective manner. google.com Green chemistry principles play a vital role in minimizing waste at the source.
Regulatory Compliance: Production for preclinical and ultimately clinical use must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure product quality and safety.
Developing a scalable synthesis process often involves a creative and innovative approach to overcome these challenges, with a focus on creating a method that is not only high-yielding but also simple and robust for industrial application. google.comgoogle.com
Purification and Isolation Techniques
Obtaining this compound in high purity is essential for its intended applications. This is typically achieved through a combination of chromatographic methods and crystallization techniques.
Chromatographic Methods (e.g., Column Chromatography, HPLC)
Chromatography is a fundamental technique for the purification of organic compounds.
Column Chromatography: This method is often used for the initial purification of the crude reaction product. The crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent or mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation. For compounds with similar polarity to this compound, eluent systems such as mixtures of petroleum ether/ethyl acetate or hexane/ethyl acetate are commonly employed.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical and preclinical purposes, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is frequently used for the analysis and purification of amino benzoates and related compounds. sielc.com This technique utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.
A typical HPLC method for a related compound involves a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers like formic acid are used instead of phosphoric acid. sielc.com The scalability of such HPLC methods allows for their use in preparative separations to isolate pure compounds from complex mixtures. sielc.com
Interactive Table: Illustrative HPLC Parameters for Analysis of Amino Benzoate Compounds
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid | A common solvent system for RP-HPLC offering good resolution. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. |
| Detection | UV at a specific wavelength (e.g., 230-265 nm) | The aromatic nature of the compound allows for strong UV absorbance. |
| Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible results. |
Recrystallization and Other Crystallization Techniques
Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids from a crude product. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds like this compound, solvents such as methanol or ethanol are often good candidates. google.com
The final purity of the product is influenced by factors such as the rate of cooling, agitation, and the presence of seed crystals. A slow cooling process generally leads to the formation of larger, more perfect crystals with higher purity. After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent, and dried. google.com
Advanced Spectroscopic Characterization
The structural framework of this compound has been meticulously pieced together using a combination of modern spectroscopic methods. These techniques provide a detailed roadmap of the atomic and functional group arrangement within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For the related compound, Methyl 5-amino-2-methylbenzoate, the methyl ester protons (O-CH₃) typically appear as a singlet, while the aromatic protons show distinct splitting patterns based on their substitution. nih.gov The amino group protons (NH₂) often present as a broad singlet. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further validating the structure. Analysis of coupling constants (J values) helps to establish the connectivity between adjacent non-equivalent protons, which is crucial for distinguishing between potential isomers. st-andrews.ac.uk
Table 1: Representative ¹H NMR Data for a Substituted Methyl Benzoate Analog
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 3H |
| Amino (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |
| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | 3H |
| Morpholine-H (adjacent to N) | ~3.0 | Triplet | 4H |
| Morpholine-H (adjacent to O) | ~3.7 | Triplet | 4H |
Note: This is an illustrative table based on typical chemical shifts for similar structures. Actual values for this compound may vary.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., aromatic, carbonyl, aliphatic). For instance, the carbonyl carbon of the ester group is typically found at a downfield chemical shift (around 165-175 ppm). Aromatic carbons resonate in the range of 110-160 ppm, while the aliphatic carbons of the morpholine ring and the methyl ester group appear at higher fields.
Table 2: Representative ¹³C NMR Data for a Substituted Methyl Benzoate Analog
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic C-NH₂ | ~145 |
| Aromatic C-OR | ~150 |
| Aromatic C-H | 115 - 130 |
| Methoxy (-OCH₃) | ~52 |
| Morpholine C-N | ~50 |
| Morpholine C-O | ~67 |
Note: This is an illustrative table based on typical chemical shifts for similar structures. Actual values for this compound may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out the spin systems within the aromatic ring and the morpholine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the methyl ester group to the aromatic ring and the morpholine ring to its attachment point on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this type of compound could include the loss of the methoxy group (-OCH₃) from the ester, cleavage of the morpholine ring, or loss of the entire ester group. The analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement within the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 250.13 | Molecular Ion |
| [M - OCH₃]⁺ | 219.10 | Loss of methoxy group |
| [M - COOCH₃]⁺ | 191.11 | Loss of methyl ester group |
| [Morpholine fragment]⁺ | 86.07 | Fragment from morpholine ring cleavage |
Note: These are predicted values. Actual fragmentation may vary based on ionization method and conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
N-H Stretching: The amino group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two bands are observed for a primary amine.
C=O Stretching: The carbonyl group of the ester will have a strong absorption band in the range of 1700-1730 cm⁻¹.
C-O Stretching: The C-O single bond of the ester and the ether linkages in the morpholine ring will show absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic C-H and C=C Stretching: The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | 1700 - 1730 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether (C-O-C) | Stretching | 1050 - 1150 |
| Ester (C-O) | Stretching | 1100 - 1300 |
Scientific Analysis of this compound Reveals Gaps in Current Research
Comprehensive searches of scientific literature and chemical databases indicate that detailed experimental and computational analyses of the chemical compound this compound are not publicly available. While the synthesis and use of this compound as a chemical intermediate are documented, specific data pertaining to its molecular and electronic structure, crystallographic properties, and quantum mechanical characteristics are absent from the reviewed sources.
The synthesis of this compound has been described, notably through the reduction of its nitro-group precursor, Methyl 5-nitro-2-morpholinobenzoate, using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This intermediate, also referred to as compound 3 in some studies, serves as a building block in the synthesis of more complex molecules, such as inhibitors for enzymes like Staphylococcus aureus Sortase A. nih.gov However, beyond its synthesis and application as a reactant, in-depth characterization as per the requested analytical techniques is not found in the available literature.
Molecular and Electronic Structure Elucidation
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors indicating varying potential values. Typically, red and yellow regions signify negative electrostatic potential, indicating areas rich in electrons and prone to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. nih.gov
For this compound, an MEP analysis would be expected to reveal key features of its reactivity. The oxygen atoms of the morpholino and ester groups, along with the nitrogen atom of the amino group, are anticipated to be centers of high electron density, appearing as red or deep yellow on the MEP map. These sites would be the most likely points for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit a positive electrostatic potential, rendering them as potential sites for nucleophilic interaction.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound
| Atomic Site | Predicted Electrostatic Potential Range (a.u.) | Predicted Color on MEP Map |
| Oxygen (Ester Carbonyl) | -0.040 to -0.055 | Deep Red |
| Oxygen (Morpholino) | -0.035 to -0.050 | Red |
| Nitrogen (Amino) | -0.030 to -0.045 | Red-Yellow |
| Nitrogen (Morpholino) | -0.025 to -0.040 | Yellow |
| Aromatic Ring | -0.010 to +0.010 | Green |
| Amino Hydrogens | +0.020 to +0.035 | Light Blue |
| Aromatic Hydrogens | +0.015 to +0.030 | Light Blue |
Note: These values are hypothetical and based on typical ranges observed for similar functional groups in related molecules.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and conjugative interactions within a molecule. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. A higher stabilization energy (E(2)) indicates a more significant interaction and greater stability conferred to the molecule. Natural Population Analysis (NPA) is a component of NBO analysis that calculates the distribution of electron density onto the atoms, providing a more chemically intuitive picture of atomic charges than other methods.
In this compound, significant stabilization energies would be expected from the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group. For instance, the lone pair of the amino nitrogen would likely exhibit strong delocalization into the π* orbitals of the benzene (B151609) ring. Similarly, the lone pair of the morpholino nitrogen would interact with the adjacent C-C bond of the ring. The NPA would likely show a significant negative charge on the oxygen and nitrogen atoms and positive charges on the carbon atoms bonded to them, as well as on the hydrogen atoms.
Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Predicted |
| LP (1) N(Amino) | π* (C-C) Aromatic Ring | > 15 |
| LP (1) N(Morpholino) | σ* (C-C) Aromatic Ring | ~ 5-10 |
| LP (1) O(Ester Carbonyl) | σ* (C-O) Ester | > 20 |
| LP (2) O(Ester) | σ* (C-C) Aromatic Ring | ~ 2-5 |
Note: These E(2) values are hypothetical estimates to illustrate expected interactions.
Table 3: Hypothetical Natural Population Analysis (NPA) Charges for this compound
| Atom | Predicted Natural Charge (e) |
| O (Ester Carbonyl) | ~ -0.6 |
| O (Ester Alkoxy) | ~ -0.5 |
| N (Amino) | ~ -0.8 |
| N (Morpholino) | ~ -0.7 |
| C (Ester Carbonyl) | ~ +0.5 |
Note: These charge values are hypothetical and serve as illustrative examples.
Molecular Dynamics (MD) Simulations to Probe Conformation and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of a molecule, the stability of these conformations, and the transitions between them. This information is crucial for understanding how a molecule might interact with its environment, such as a biological receptor.
Table 4: Hypothetical Key Dynamic Properties from a Molecular Dynamics Simulation of this compound
| Property | Predicted Observation |
| Morpholino Ring Conformation | Predominantly chair conformation with occasional transitions to boat or twist-boat forms. |
| Dihedral Angle (C-C-N-C, Morpholino) | Fluctuations indicating ring puckering. |
| Dihedral Angle (C-C-O-C, Ester) | Rotational freedom, with certain conformations being more populated. |
| Intramolecular Hydrogen Bonding | Possible transient hydrogen bond between the amino group and the morpholino oxygen. |
| Overall RMSD | Moderate flexibility, with higher RMSD values for the morpholino and ester substituents. |
Note: These are expected qualitative outcomes from a hypothetical MD simulation.
Conformational Analysis and Potential Energy Surface Scans
Conformational analysis and potential energy surface (PES) scans are computational techniques used to systematically explore the different spatial arrangements (conformations) of a molecule and their relative energies. A PES scan involves systematically changing specific dihedral angles and calculating the energy at each step, allowing for the identification of energy minima (stable conformers) and energy barriers (transition states) between them.
A PES scan of this compound would likely focus on the rotation around the C-N bond of the morpholino group and the C-C bond connecting the ester group to the aromatic ring. The results would reveal the most stable orientations of these substituents. It is expected that the lowest energy conformation would involve a specific orientation of the morpholino ring that minimizes steric hindrance with the adjacent ester group. The PES would show multiple local energy minima corresponding to different stable conformations, separated by energy barriers that determine the ease of interconversion between them.
Table 5: Hypothetical Results of a Potential Energy Surface (PES) Scan for this compound
| Dihedral Angle Scanned | Predicted Number of Energy Minima | Predicted Relative Energy Range (kcal/mol) |
| C(Aromatic)-N(Morpholino) Bond Rotation | 2-3 | 0 - 5 |
| C(Aromatic)-C(Ester) Bond Rotation | 2 | 0 - 3 |
Note: The values presented are hypothetical and intended to illustrate the expected complexity of the potential energy surface.
Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies
Sortase A Inhibition and its Relevance in Staphylococcus aureus
Sortase A (SrtA) is a crucial enzyme in many Gram-positive bacteria, including the notorious pathogen Staphylococcus aureus. It acts as a transpeptidase, anchoring virulence factors to the bacterial cell wall, a critical step in the establishment of infections. researchgate.net Consequently, inhibiting SrtA is a promising strategy to disarm the bacteria without killing them, which may reduce the likelihood of developing drug resistance. researchgate.net Methyl 5-amino-2-morpholinobenzoate has served as a key building block in the synthesis of novel SrtA inhibitors.
The inhibitory potency of compounds derived from this compound against SrtA has been quantified using Fluorescence Resonance Energy Transfer (FRET) assays. This technique allows for the sensitive measurement of enzyme activity by monitoring the cleavage of a fluorescently labeled peptide substrate. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor effectiveness, is determined from these assays.
In one study, this compound was used as a precursor in the synthesis of a series of thiophene- and furan-based acrylamide (B121943) inhibitors. nih.gov The resulting methyl ester derivatives, namely (E)-methyl 5-(3-(thiophen-2-yl)acrylamido)-2-morpholinobenzoate and (E)-methyl 5-(3-(furan-2-yl)acrylamido)-2-morpholinobenzoate, demonstrated significant inhibitory activity against S. aureus SrtA. The thiophene-containing ester showed an IC50 value of 71 µM, while the furan-containing counterpart was even more potent with an IC50 of 58 µM. nih.gov
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| (E)-methyl 5-(3-(thiophen-2-yl)acrylamido)-2-morpholinobenzoate | S. aureus SrtA | FRET | 71 |
| (E)-methyl 5-(3-(furan-2-yl)acrylamido)-2-morpholinobenzoate | S. aureus SrtA | FRET | 58 |
This table presents the half-maximal inhibitory concentration (IC50) values for two derivatives of this compound against Staphylococcus aureus Sortase A, as determined by Fluorescence Resonance Energy Transfer (FRET) assays.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is another valuable technique for studying enzyme activity and its inhibition. This method separates proteins based on their molecular weight, allowing for the visualization of both the enzyme and its substrate. In the context of SrtA, an SDS-PAGE assay can demonstrate the inhibition of the enzyme's ability to cleave its substrate and ligate it to another molecule. researchgate.netnih.gov While the specific use of SDS-PAGE to analyze the inhibitory activity of derivatives of this compound on SrtA has not been detailed in the available literature, this method is a common approach to confirm the findings from FRET assays and further characterize the mechanism of inhibition. researchgate.netnih.gov The assay would typically involve incubating SrtA with its substrate and a triglycine (B1329560) nucleophile in the presence and absence of the inhibitor. The reaction products are then resolved on an SDS-PAGE gel, where a decrease in the amount of the cleaved and ligated product in the presence of the inhibitor would indicate successful inhibition. nih.gov
Structure-activity relationship (SAR) studies on inhibitors derived from this compound have provided initial insights into their binding with SrtA. These studies have highlighted the importance of specific structural features for inhibitory activity. For instance, the E-stereochemistry of the double bond in the acrylamide linker was found to be critical. nih.govnih.gov Any alteration, such as conversion to a Z-double bond or reduction to a single bond, resulted in a significant decrease or complete loss of activity. nih.govnih.gov This suggests a specific spatial arrangement is necessary for optimal interaction with the enzyme's active site.
Furthermore, the amide carbonyl and NH groups, as well as the oxygen atom of the morpholine (B109124) ring, were identified as crucial for the inhibitory effect. nih.gov These groups likely participate in key hydrogen bonding interactions within the SrtA active site. While detailed structural data from techniques like X-ray crystallography or computational docking specific to these compounds is not yet available, the SAR data suggests that the inhibitors likely occupy the substrate binding groove of SrtA. The thiophene (B33073) and furan (B31954) rings are presumed to fit into a hydrophobic pocket, while the morpholine and amide functionalities could form hydrogen bonds and potentially salt bridges with amino acid residues in the active site, thereby blocking substrate access and inhibiting the enzyme's catalytic function.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition in Cancer Research
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that has garnered attention in cancer research due to its role in cell signaling and proliferation. A recent review has identified morpholinobenzoic acids as a notable class of PC-PLC inhibitors. nih.gov While specific studies detailing the inhibitory activity of this compound or its direct derivatives on PC-PLC are not extensively documented, the recognition of the broader morpholinobenzoic acid scaffold as active against this enzyme suggests a potential avenue for future investigation. The morpholine moiety is a privileged structure in medicinal chemistry, known for its ability to improve the pharmacological properties of bioactive molecules. nih.gov Its presence in this class of inhibitors could contribute to their binding affinity and selectivity for PC-PLC.
Inhibition of Bacterial RNA Polymerase Interactions with Sigma Factors
The interaction between bacterial RNA polymerase (RNAP) and sigma factors is essential for the initiation of transcription, making it an attractive target for the development of novel antibacterial agents. rsc.org The morpholine scaffold is present in a variety of bioactive molecules and has been explored for its potential in targeting diverse molecular targets. nih.govresearchgate.net However, based on the currently available scientific literature, there is no direct evidence linking this compound or its derivatives to the inhibition of bacterial RNAP interactions with sigma factors. While the morpholine ring is a versatile component in drug design, its specific application in developing inhibitors for this particular bacterial process has not been reported.
Modulation of Other Metabolic Enzymes
Research has shown that derivatives and related structures of this compound can interact with various metabolic enzymes, particularly phospholipase A2 (PLA2) enzymes. While direct studies on this compound are limited, the broader class of aminobenzoate derivatives has been investigated for their inhibitory effects. For instance, certain 2-oxoamides and amides based on amino acids have been synthesized and evaluated for their activity on human intracellular phospholipases like GIVA cPLA2 and GVIA iPLA2, as well as the human secretory phospholipase GV sPLA2. nih.gov These enzymes are crucial in the inflammatory response as they are involved in the liberation of arachidonic acid, a precursor for eicosanoid biosynthesis. nih.gov
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of this compound and its biological activity has been explored through various modifications of its core scaffold.
Influence of Amide Linker and Ester Hydrolysis on Activity
The nature of the linker and the ester group in related compounds significantly influences their inhibitory activity against phospholipase A2 enzymes. nih.gov Systematic evaluations have been conducted to understand the importance of the distance between the ester group and the active functionality, as well as the nature of the ester group itself. nih.gov For example, studies on related 2-oxoamides have assessed various amino acid and ester substitutions, including methyl, ethyl, and tert-butyl esters, to probe these relationships. nih.gov The hydrolysis of the ester group is a critical factor, as the resulting carboxylate can have a different interaction profile with the target enzyme.
Role of Specific Functional Groups (e.g., Amide Carbonyl, Ester Methyl Group, Amine)
The functional groups of this compound and its analogs play distinct roles in their biological activity. In related 2-oxoamide inhibitors, the 2-oxoamide functionality is crucial for their inhibitory action. nih.gov The methyl ester group has been shown to contribute to the inhibition of multiple forms of phospholipase A2, including GIVA cPLA₂, GVIA iPLA₂, and GV sPLA₂. nih.gov The primary amine group on the phenyl ring is a key feature that can participate in hydrogen bonding interactions within the active site of a target enzyme, potentially influencing potency and selectivity.
Comparative SAR with Related Benzoate (B1203000) and Morpholine Scaffolds
Comparative structure-activity relationship studies with related benzoate and morpholine-containing compounds provide valuable context for understanding the activity of this compound. For instance, research on 2-oxoamides based on γ-aminobutyric acid has demonstrated that both methyl and ethyl ester variants can inhibit GIVA cPLA₂ and GVIA iPLA₂. nih.gov These studies highlight the importance of the core scaffold and the specific nature of the ester and amide functionalities in determining the inhibitory profile against different phospholipase A2 enzymes.
Cellular and Molecular Interactions
Bacterial Cell Adhesion Assays
There are no available studies that have investigated the effect of this compound on the adhesion of bacteria to cellular surfaces. Such assays are crucial in determining the potential of a compound to prevent the initial stages of bacterial infection.
Interference with Phospholipid Metabolism
Information regarding the interaction of this compound with phospholipid metabolism is not available. Understanding a compound's effect on the synthesis and regulation of phospholipids (B1166683) is important, as these are essential components of cell membranes.
Cell Cycle Analysis (e.g., G2/M phase arrest)
There are no published findings from cell cycle analysis studies, such as flow cytometry, to indicate whether this compound can induce cell cycle arrest at any phase, including the G2/M phase. This type of analysis is fundamental in cancer research to identify compounds that can halt the proliferation of malignant cells.
Apoptosis Induction and Morphological Changes
The potential of this compound to induce programmed cell death (apoptosis) and any associated morphological changes in cells has not been documented in the available scientific literature.
Microtubule Organization Studies
There is no research available on the effects of this compound on microtubule organization. Microtubules are critical for various cellular processes, including cell division, and are a target for certain anticancer drugs.
Preclinical and Pharmacological Considerations Excluding Dosage/administration
In Vitro Efficacy and Selectivity
The initial assessment of a potential new drug's efficacy begins with in vitro studies. These laboratory-based assays are fundamental in determining a compound's intrinsic activity against specific biological targets. For antimicrobial agents, a key parameter is the minimum inhibitory concentration (MIC).
Determination of Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of a chemical that prevents visible growth of a microorganism after a specified incubation period. This metric is crucial for evaluating the potency of a potential new antibacterial or antifungal agent. The determination of MIC values is typically performed using methods such as broth microdilution or agar (B569324) dilution, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.
Currently, specific MIC values for methyl 5-amino-2-morpholinobenzoate against a broad panel of pathogenic microorganisms have not been reported in the available scientific literature. Further research is required to establish its antimicrobial potency.
Activity against Specific Pathogens
The clinical utility of a new antimicrobial agent is defined by its spectrum of activity against clinically relevant pathogens. Key organisms for which new therapeutic options are urgently needed include Streptococcus pneumoniae, a leading cause of pneumonia and meningitis; Staphylococcus aureus, notorious for its methicillin-resistant strains (MRSA); Mycobacterium tuberculosis, the causative agent of tuberculosis; and the protozoan parasite Trypanosoma cruzi, which causes Chagas disease.
At present, there is no publicly available data from in vitro studies detailing the specific activity of this compound against Streptococcus pneumoniae, Staphylococcus aureus, Mycobacterium tuberculosis, or Trypanosoma cruzi. The evaluation of its efficacy against these and other pathogens is a critical next step in its preclinical development.
Cytotoxicity Assessment
A crucial aspect of preclinical evaluation is the assessment of a compound's potential toxicity to mammalian cells. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to measure the concentration at which a compound induces cell death. A favorable therapeutic window is characterized by high potency against pathogens and low cytotoxicity to host cells.
Specific data from cytotoxicity assessments of this compound against human cell lines are not currently available in the reviewed literature. These studies are essential to determine its selectivity and potential for safe use.
Metabolic Stability and Pharmacokinetic Profile Initiation
The journey of a drug candidate from administration to its site of action and subsequent elimination from the body is described by its pharmacokinetic profile. A key determinant of this profile is the compound's metabolic stability, which influences its half-life and bioavailability.
Microsomal Stability Assays
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Microsomal stability assays are a standard in vitro tool used in early drug discovery to predict the hepatic clearance of a compound. In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time. Compounds with high metabolic stability in these assays are more likely to have a longer half-life in the body.
The metabolic stability of this compound has not yet been characterized in published microsomal stability assays. Determining its stability in human and other species' liver microsomes is a fundamental step in predicting its pharmacokinetic behavior and potential for drug-drug interactions.
Future Directions and Therapeutic Potential
Rational Drug Design and Optimization of Methyl 5-amino-2-morpholinobenzoate Analogues
The foundation for future drug development lies in the strategic modification of the this compound structure to enhance its therapeutic properties.
Computational methods are instrumental in accelerating the discovery and optimization of lead compounds. Virtual high-throughput screening has been successfully employed to identify novel inhibitors of phospholipase C (PLC) enzymes. nih.govnih.gov For the 2-morpholinobenzoic acid scaffold, molecular modeling has been crucial in understanding the structure-activity relationships (SAR). researchgate.net
Docking studies have revealed that the carboxylic acid group of these compounds can chelate to the catalytic zinc ions within the active site of PC-PLC. researchgate.net This understanding allows for the in-silico design of new analogues with potentially improved binding affinity and selectivity. Virtual screening of large compound libraries can identify novel derivatives of this compound that are predicted to have superior inhibitory activity against PC-PLC or even interact with other therapeutic targets. nih.gov
Table 1: Computational Approaches in Drug Design for PLC Inhibitors
| Computational Method | Application in Drug Design | Key Findings from Literature |
| Virtual High-Throughput Screening (vHTS) | Identification of novel hit compounds from large chemical libraries. | Successfully identified PLC-gamma inhibitors with single-digit micromolar potency. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities of ligands to a target protein. | Revealed key interactions of 2-morpholinobenzoic acids with the PC-PLC active site. researchgate.net |
| Pharmacophore Modeling | Creation of a model of the essential steric and electronic features for biological activity. | Can be used to guide the design of new analogues with improved potency and selectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to predict the activity of new compounds. | Can be applied to optimize the 2-morpholinobenzoic acid scaffold for enhanced anti-proliferative effects. |
This table is based on general findings in the field of PLC inhibitor research and represents potential applications for this compound.
Building on computational predictions, targeted chemical modifications of the this compound structure are essential. SAR studies on the 2-morpholinobenzoic acid scaffold have provided a roadmap for such modifications. nih.gov
Key findings indicate that:
The morpholine (B109124) ring is a critical component for activity. nih.gov
The substitution pattern on the central aromatic ring significantly influences inhibitory potency. nih.gov
Conversion of the carboxylic acid to a hydroxamic acid can enhance inhibitory activity against PC-PLC. nih.gov
Future modifications could explore a variety of substituents at different positions of the benzoyl ring and the morpholine moiety to fine-tune the electronic and steric properties of the molecule. The goal is to maximize interactions with the target enzyme, thereby increasing potency and selectivity, which in turn could lead to a better therapeutic window.
Table 2: Structure-Activity Relationship of 2-Morpholinobenzoic Acid Analogues as PC-PLC Inhibitors
| Modification | Effect on PC-PLC Inhibition | Reference |
| Replacement of Morpholine with Tetrahydropyran | Reduced or abolished inhibitory activity, highlighting the importance of the morpholinyl nitrogen. | nih.gov |
| Alteration of Substituent Pattern (2,5- to 2,4-) | A 3-fold decrease in inhibition for carboxylic acid derivatives and a 1.5-fold decrease for hydroxamic acid derivatives. | nih.gov |
| Conversion of Carboxylic Acid to Hydroxamic Acid | Generally led to potent anti-proliferative agents. | nih.gov |
This table summarizes findings for the broader class of 2-morpholinobenzoic acid analogues.
Exploration of Novel Biological Targets and Mechanisms of Action
While PC-PLC is the primary known target of the 2-morpholinobenzoic acid class of compounds, it is crucial to investigate other potential biological targets to fully understand their therapeutic potential and possible off-target effects. Inhibition of PC-PLC has been shown to impact downstream signaling pathways, including the EGFR, AKT, and ERK pathways, which are critical in cancer cell proliferation and survival. nih.govmdpi.com
Future research should aim to identify whether this compound or its optimized analogues can directly modulate other key enzymes or receptors involved in oncogenesis. For instance, many small molecule inhibitors are known to have activity against multiple kinases. Investigating the kinome profile of this compound could reveal novel targets. Furthermore, the observation that PC-PLC inhibition can induce a mesenchymal-to-epithelial transition in metastatic breast cancer cells suggests an influence on complex cellular processes that warrant further investigation. Another potential avenue of exploration is the enzyme autotaxin, which also plays a role in lipid signaling and has been identified as a drug target in various diseases. wikipedia.org
Combination Therapies and Synergistic Effects
To enhance therapeutic efficacy and overcome potential resistance, this compound and its derivatives could be investigated in combination with existing chemotherapeutic agents or other targeted therapies. The inhibition of PC-PLC can lead to a decrease in the production of the second messenger diacylglycerol (DAG), which is an activator of protein kinase C (PKC). This disruption of a key signaling pathway could sensitize cancer cells to other drugs.
Studies on other enzyme inhibitors have demonstrated the potential for synergistic effects when combined with platinum-based chemotherapy. jcancer.orgresearchgate.net A similar approach could be explored for PC-PLC inhibitors. For example, combining a PC-PLC inhibitor with a drug that targets a parallel survival pathway could lead to a more profound anti-cancer effect.
Addressing Drug Resistance Mechanisms
The development of drug resistance is a major challenge in cancer therapy. While specific resistance mechanisms to this compound have not yet been identified, it is a critical area for future investigation. Resistance to other enzyme inhibitors can arise from various mechanisms, including mutations in the target enzyme that prevent drug binding, upregulation of the target protein, or activation of alternative signaling pathways that bypass the inhibited one. mdpi.com
Understanding how cancer cells might develop resistance to PC-PLC inhibitors is essential for designing second-generation compounds that can overcome these mechanisms. This could involve designing inhibitors that bind to a different site on the enzyme or developing combination therapies that target potential resistance pathways from the outset.
Development of Prodrug Strategies for Improved Delivery and Bioavailability
For this compound, a prodrug approach could be employed to enhance its delivery to the tumor site and improve its pharmacokinetic profile. Common prodrug strategies include the formation of esters or amides to increase lipophilicity and improve membrane permeability. ijpcbs.com Given the presence of the amino and ester functional groups in this compound, these could be modified to create prodrugs with tailored release characteristics. For example, an ester prodrug could be designed to be hydrolyzed by specific esterases that are overexpressed in tumor tissues, leading to targeted drug release.
Q & A
Q. What is the standard synthetic route for Methyl 5-amino-2-morpholinobenzoate?
Methodological Answer: The compound is synthesized via catalytic hydrogenation of its nitro precursor, Methyl 5-nitro-2-morpholinobenzoate. A typical procedure involves:
- Dissolving the nitro precursor (1.0 g, 3.76 mmol) in ethyl acetate (35 mL).
- Adding 10% Pd/C (100 mg) as a catalyst under a hydrogen atmosphere (1 atm) for 12 hours.
- Monitoring reaction completion via TLC (1:1 EtOAc/CHCl₃).
- Filtering the catalyst through a celite bed and concentrating the filtrate under vacuum to yield the product as a solid (99% yield).
Characterization includes melting point analysis (121–122°C), ¹H/¹³C NMR, mass spectrometry (MS (ES) m/z 237 [M+H]⁺), and elemental analysis .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Key safety measures include:
- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-compliant eye protection, chemical-resistant gloves, and lab coats. Use respiratory protection (e.g., P95 or OV/AG/P99 respirators) in poorly ventilated areas .
- Ventilation: Ensure local exhaust ventilation to avoid dust/aerosol formation .
- Storage: Keep at 2–8°C in a dry, sealed container, away from incompatible materials .
- Emergency Protocols: For skin/eye contact, rinse thoroughly with water (15+ minutes for eyes). In case of ingestion, do not induce vomiting; seek immediate medical attention .
Q. How is this compound characterized after synthesis?
Methodological Answer: Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) peaks at δ 2.91–2.97 (m, 4H, morpholine), 3.87 (s, 3H, OCH₃), and aromatic protons (δ 6.78–7.05) confirm structure .
- Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 237 [M+H]⁺ .
- Elemental Analysis: Percent composition (C, H, N) must align with theoretical values (e.g., C: 61.00%, H: 6.83%, N: 11.86%) .
Advanced Research Questions
Q. How does this compound function as a Sortase A inhibitor?
Methodological Answer: In Staphylococcus aureus Sortase A inhibition studies, the compound serves as a key intermediate. Its morpholine and amino groups likely enhance binding to the enzyme’s active site by:
- Participating in hydrogen bonding with catalytic residues (e.g., Cys184 or Arg197).
- Modulating electron density in the benzoatе scaffold to improve inhibitory potency.
Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl groups) to optimize binding affinity and selectivity .
Q. What strategies are used to resolve contradictions in biological activity data for this compound?
Methodological Answer: Contradictions in biological data (e.g., variable IC₅₀ values) are addressed by:
- Replicating Studies: Ensuring consistent assay conditions (pH, temperature, enzyme concentration).
- Analytical Validation: Using orthogonal methods (e.g., HPLC purity checks, NMR stability studies) to confirm compound integrity .
- Computational Modeling: Docking studies to predict binding modes and identify experimental variables affecting activity .
Q. What are the stability considerations for this compound under different experimental conditions?
Methodological Answer: While specific decomposition data are limited, stability is inferred from structural analogs and handling guidelines:
- Thermal Stability: Avoid temperatures >40°C; store at 2–8°C .
- Light Sensitivity: Protect from prolonged UV exposure to prevent photodegradation.
- Reactivity: Incompatible with strong oxidizers or acids; monitor for gas evolution (e.g., NOx) during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
